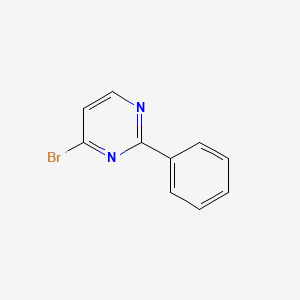

4-Bromo-2-phenylpyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Pharmaceutical Sciences

The pyrimidine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of contemporary chemical and pharmaceutical sciences. wikipedia.orgsemanticscholar.org Its fundamental importance is underscored by its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil (B121893), which form the genetic blueprint of DNA and RNA. semanticscholar.org This natural prevalence has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with a broad spectrum of therapeutic applications. mdpi.combohrium.com

The structural versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide range of pharmacological activities. semanticscholar.org Consequently, pyrimidine derivatives have been successfully developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. mdpi.comresearchgate.netijnrd.orgwjarr.com Beyond pharmaceuticals, pyrimidine-based compounds are integral to agrochemicals and materials science. gsconlinepress.com

Overview of Halogenated Pyrimidine Derivatives in Synthetic Organic Chemistry

Halogenated pyrimidines are highly valuable and versatile building blocks in synthetic organic chemistry. beilstein-journals.orgresearchgate.net The introduction of halogen atoms onto the electron-deficient pyrimidine ring significantly enhances its reactivity towards nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net This characteristic makes them ideal substrates for the construction of complex, polysubstituted pyrimidine systems. beilstein-journals.org

Commercially available chloropyrimidines, for instance, have been extensively used to create libraries of pyrimidine-based compounds for drug discovery. beilstein-journals.org The halogen atoms act as handles, allowing for their sequential and regioselective displacement by various nucleophiles. beilstein-journals.org Furthermore, halogenated pyrimidines are key participants in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This reactivity profile enables the synthesis of a diverse array of functionalized pyrimidines that would be difficult to access through other methods. rsc.org The ability to tune the electronic properties and reactivity of the pyrimidine core through halogenation is a critical strategy in modern organic synthesis. rsc.org

Research Context of 4-Bromo-2-phenylpyrimidine within Halogenated Pyrimidine Chemistry

Within the broad class of halogenated pyrimidines, this compound holds a specific and important position. Its structure, featuring a bromine atom at the 4-position and a phenyl group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules. The bromine atom serves as a versatile leaving group for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. ontosight.ai

The phenyl group at the 2-position influences the electronic properties of the pyrimidine ring and provides a site for further functionalization. worktribe.com Research on this compound and its derivatives is often focused on the development of new materials with specific optical or electronic properties, as well as the synthesis of novel biologically active compounds. worktribe.comtcichemicals.com The strategic placement of the bromo and phenyl substituents allows for the targeted synthesis of molecules with desired structural and functional attributes.

Historical Development and Evolution of Research on Pyrimidine-Based Compounds

The journey of pyrimidine chemistry began in the 19th century. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, by oxidizing uric acid. gsconlinepress.comresearchgate.net However, the systematic study of pyrimidines is largely credited to Pinner, who in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgijnrd.org He was also the first to propose the name "pyrimidin" in 1885. ijnrd.org A significant milestone was the first synthesis of the parent pyrimidine compound in 1900 by Gabriel and Colman, who converted barbituric acid to 2,4,6-trichloropyrimidine (B138864) and subsequently reduced it. wikipedia.orgijnrd.org

The discovery of the pyrimidine-based nucleic acids, cytosine, thymine, and uracil, cemented the biological importance of this heterocyclic system and spurred intensive research into its chemistry and biological roles. semanticscholar.org Throughout the 20th and into the 21st century, research has evolved from fundamental synthesis and characterization to the development of a vast number of pyrimidine derivatives with diverse applications. researchgate.netwjarr.com The advent of modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of pyrimidine-based compounds, leading to the creation of novel drugs, agrochemicals, and advanced materials. semanticscholar.orggsconlinepress.com

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPRKLEAXEKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Phenylpyrimidine and Its Derivatives

Regioselective Bromination Strategies

Achieving regioselective bromination of the 2-phenylpyrimidine (B3000279) core is critical for its use as a synthetic building block. The inherent electronic properties of the pyrimidine (B1678525) ring dictate the strategy, often favoring indirect methods over direct halogenation to ensure substitution at the desired C4-position.

Direct Bromination Techniques for Pyrimidine Scaffolds

Direct electrophilic bromination of the pyrimidine ring is challenging due to its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. Electrophilic attack, when it occurs, typically favors the C5-position, which is the most electron-rich carbon in the pyrimidine nucleus. Reagents such as N-bromosuccinimide (NBS) and elemental bromine often yield the 5-bromo derivative as the major product. Consequently, direct bromination is generally not a viable method for the synthesis of 4-bromo-2-phenylpyrimidine, necessitating the use of precursor molecules to direct the halogenation to the C4-position.

Precursor Synthesis for Targeted Bromination at the 4-Position

A more effective and widely adopted strategy for synthesizing this compound involves a two-step process starting from a precursor where the C4-position is pre-functionalized.

One of the most common approaches begins with the synthesis of 2-phenylpyrimidin-4(3H)-one (also known as 2-phenyl-4-hydroxypyrimidine). This intermediate is typically prepared through the condensation of benzamidine with a β-ketoester, such as ethyl acetoacetate (B1235776). The resulting pyrimidone exists in tautomeric equilibrium with its 4-hydroxy form.

The crucial step is the conversion of the hydroxyl/oxo group at the C4-position into a bromine atom. This is reliably achieved by treating the 2-phenylpyrimidin-4(3H)-one precursor with a strong halogenating agent. Phosphorus oxybromide (POBr₃) is a frequently used reagent for this transformation, effectively replacing the hydroxyl group with a bromine atom to yield the desired this compound.

An alternative, though less common, precursor-based method is the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This involves the synthesis of 4-amino-2-phenylpyrimidine, which can then be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. mnstate.edu The subsequent introduction of a bromide, typically using a copper(I) bromide (CuBr) catalyst, displaces the diazonium group to afford this compound. wikipedia.orgnih.gov This method provides a powerful tool for introducing a bromine atom at a specific position on the aromatic ring. wikipedia.orgmnstate.edu

Cross-Coupling Reactions in Pyrimidine Functionalization

The bromine atom at the C4-position of this compound is an excellent handle for introducing new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds. For substrates like this compound, the general mechanism involves a catalytic cycle consisting of three key steps: oxidative addition of the bromopyrimidine to a palladium(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura cross-coupling reaction is a premier method for the arylation of halo-pyrimidines. This reaction couples this compound with a variety of aryl- or heteroarylboronic acids (or their corresponding esters) to generate 2,4-diarylpyrimidine derivatives. The reaction is prized for its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. mdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. The selection of the base and solvent system is critical for achieving high yields, with combinations such as potassium carbonate in aqueous dioxane or potassium phosphate in toluene being frequently utilized. mdpi.commdpi.com Microwave-assisted protocols have also been developed to accelerate reaction times and improve yields. mdpi.com

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80°C, 12h | 60 | mdpi.com |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85°C, 6h | 95 | N/A |

| 3 | Thiophen-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100°C, 16h | 88 | N/A |

| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | MW, 100°C, 15min | 81 | mdpi.com |

| 5 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 110°C, 12h | 92 | N/A |

The Sonogashira cross-coupling reaction provides an efficient pathway to introduce alkyne functionalities onto the pyrimidine ring, forming a C(sp²)-C(sp) bond. nih.gov This reaction involves the coupling of this compound with a terminal alkyne. nih.govorganic-chemistry.org The resulting 4-alkynyl-2-phenylpyrimidine derivatives are valuable precursors for the synthesis of various heterocyclic compounds and are found in numerous biologically active molecules and functional materials.

The classic Sonogashira protocol utilizes a dual catalytic system comprising a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI) as a co-catalyst. organic-chemistry.org An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required both to neutralize the HX byproduct and to facilitate the formation of the key copper(I) acetylide intermediate. semanticscholar.org To mitigate the formation of undesired alkyne homocoupling (Glaser coupling) products, which can be promoted by the copper co-catalyst, significant research has focused on developing copper-free Sonogashira coupling conditions. ucsb.edu

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65°C, 8h | 91 | N/A |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80°C, 12h | 85 | N/A |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | DMF | 70°C, 6h | 93 | N/A |

| 4 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100°C, 3h | ~95 | semanticscholar.orgscirp.org |

| 5 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | CuI | Cs₂CO₃ | Toluene | 90°C, 3h | 92 | nih.gov |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides and sulfamates, and exhibit unique reactivity patterns. orgsyn.orgorganic-chemistry.org

For the derivatization of this compound, nickel-catalyzed Suzuki-Miyaura coupling represents an efficient method for C-C bond formation with aryl or vinyl boronic acids. nih.govnih.gov Air-stable Ni(II) precatalysts, such as NiCl₂(PCy₃)₂, are commercially available and effective for these transformations. nih.gov These reactions are often successful in "green" solvents like 2-Me-THF and t-amyl alcohol. nih.gov

Nickel-catalyzed amination, analogous to the Buchwald-Hartwig reaction, is also a viable strategy for C-N bond formation. nih.govnwnu.edu.cn These reactions can be performed with various (hetero)aryl bromides and a range of primary and secondary amines. nih.gov In some cases, nickel catalysis can provide complementary reactivity to palladium, particularly for challenging substrates. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis in Cross-Coupling Reactions

| Reaction Type | Catalyst | Typical Substrates | Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl/Vinyl Halides, Boronic Acids | Well-established, broad scope |

| Suzuki-Miyaura | Nickel | Aryl/Vinyl Halides (incl. chlorides), Boronic Acids | Lower cost, effective for challenging substrates |

| Amination | Palladium | Aryl Halides, Amines | High yields, broad functional group tolerance |

Metallophotoredox C-N Cross-Coupling Reactions

Metallaphotoredox catalysis combines visible-light photoredox catalysis with transition metal catalysis (often nickel) to enable challenging cross-coupling reactions under mild conditions. rsc.org This dual catalytic system can access novel reaction pathways that are not readily achievable through traditional thermal catalysis.

For C-N cross-coupling, an iridium-based photocatalyst, upon excitation by visible light, can initiate a catalytic cycle involving a nickel complex. This process can facilitate the coupling of aryl bromides, including bromopyrimidines, with amines. unimi.it A proposed mechanism involves the generation of a nitrogen-centered radical from the amine, which is then captured by a Ni(II) species. rsc.org Subsequent steps lead to the formation of the C-N bond and regeneration of the catalysts. rsc.org This methodology is notable for its mild reaction conditions and broad substrate scope. nih.gov

A practical example involves the coupling of 5-bromopyrimidine with morpholine using a dual catalyst system of an iridium photocatalyst and a nickel catalyst, demonstrating the applicability of this method to pyrimidine scaffolds.

Novel Cyclization and Condensation Approaches

In addition to modifying a pre-existing pyrimidine ring, advanced synthetic strategies also focus on the efficient construction of the heterocyclic core itself.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient for building molecular complexity. thieme-connect.com For the synthesis of 2-phenylpyrimidine derivatives, a one-pot, three-component reaction can be employed.

One such strategy involves the reaction of an enaminone, 3-bromobenzimidamide hydrochloride, and an arylboronic acid. thieme-connect.com This process proceeds through a sequence of Michael addition, cyclization, dehydration, and a subsequent in-situ Suzuki coupling to afford highly substituted 4-phenyl-2-arylpyrimidine derivatives in a single step. thieme-connect.com This approach offers significant advantages in terms of atom economy and operational simplicity.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. nih.govacs.org This technology has been widely applied to the synthesis of pyrimidine derivatives.

Microwave heating can be effectively used to drive the condensation reactions that form the pyrimidine ring. For instance, the reaction of chalcones with guanidine can be performed under microwave irradiation to yield 2-aminopyrimidine (B69317) derivatives. rsc.org Furthermore, as mentioned previously, microwave assistance is highly beneficial for post-modification reactions on the pyrimidine core, such as Suzuki and Buchwald-Hartwig couplings, making it a versatile tool in both the construction and functionalization of pyrimidine scaffolds. nih.govnih.govuts.edu.au

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| XPhos |

| Sodium tert-butoxide |

| Potassium tert-butoxide |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) |

| CuI (Copper(I) iodide) |

| NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride) |

| 2-Me-THF (2-Methyltetrahydrofuran) |

| t-amyl alcohol |

| 5-Bromopyrimidine |

| Morpholine |

| Enaminone |

| 3-Bromobenzimidamide hydrochloride |

| Arylboronic acid |

| Chalcones |

| Guanidine |

| 1,4-dibromobenzene |

| Phenoxazine |

| Phenothiazine |

| 2-Bromo-13α-estrone 3-benzyl ether |

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including pyrimidine derivatives, to develop more environmentally benign and efficient processes. d-nb.infomdpi.com Traditional methods for pyrimidine synthesis often involve hazardous solvents, toxic reagents, and harsh reaction conditions. d-nb.info Green chemistry approaches aim to mitigate these issues by utilizing safer solvents, reducing waste, improving energy efficiency, and employing catalytic methods. d-nb.infomdpi.com These strategies not only offer environmental benefits but also often lead to higher yields, shorter reaction times, and simplified purification procedures. d-nb.info

Several green synthetic techniques have been successfully applied to the synthesis of the pyrimidine core. mdpi.com These include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. libretexts.orgnih.govlibretexts.org In pyrimidine synthesis, this technique often leads to higher yields in drastically reduced reaction times compared to conventional heating methods. libretexts.orgstackexchange.com Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. libretexts.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound irradiation promotes the formation of pyrimidine scaffolds by creating localized high-temperature and high-pressure zones, leading to enhanced mass transfer and faster reactions. nih.govwikipedia.org This method is known for its operational simplicity and can often be conducted at room temperature. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," is a cornerstone of green chemistry as it eliminates solvent-related waste and toxicity. d-nb.infoumich.edu For pyrimidine synthesis, solvent-free conditions can be achieved through techniques like ball milling or simply grinding the reactants together, sometimes with a solid catalyst. umich.eduacsgcipr.org These methods are not only environmentally friendly but also offer advantages in terms of simplified workup and product isolation. d-nb.infoumich.edu

Catalyst-Free Synthesis: The development of catalyst-free reactions is highly desirable as it avoids the use of often toxic and expensive metal catalysts. researchgate.netacsgcipr.org Several catalyst-free methods for pyrimidine synthesis have been reported, often utilizing green solvents like water or ethanol-water mixtures. researchgate.netacsgcipr.org These reactions proceed under mild conditions and offer a straightforward route to pyrimidine derivatives. wikipedia.org

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. researchgate.net This approach is inherently green as it reduces the number of synthetic steps, minimizes waste generation, and simplifies experimental procedures. researchgate.net

The following table summarizes the advantages of various green chemistry approaches in the context of pyrimidine synthesis.

| Green Chemistry Approach | Key Advantages | Representative Conditions |

| Microwave-Assisted | Rapid reaction rates, higher yields, potential for solvent-free conditions. libretexts.orglibretexts.org | Microwave irradiation, often with or without a catalyst. libretexts.orgstackexchange.com |

| Ultrasound-Assisted | Shorter reaction times, improved yields, mild conditions. nih.govresearchgate.net | Ultrasonic bath or probe, often at room temperature. nih.gov |

| Solvent-Free | Eliminates solvent waste, simplifies purification, clean reactions. d-nb.infoumich.edu | Ball milling, grinding, or heating neat reactants. umich.eduacsgcipr.org |

| Catalyst-Free | Avoids toxic/expensive catalysts, simplifies workup. researchgate.netacsgcipr.orgwikipedia.org | Often in green solvents like water or ethanol at elevated temperatures. researchgate.net |

| Multicomponent Reactions | High atom economy, reduced steps, minimized waste. researchgate.net | One-pot reaction of multiple starting materials. |

While specific green synthesis protocols for this compound are not extensively detailed in the literature, the general principles and methodologies described above are readily applicable to its synthesis and the preparation of its derivatives.

Derivatization and Structural Modification at the Pyrimidine Core

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules. The bromine atom at the C4 position acts as a convenient leaving group, enabling various derivatization strategies. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, particularly activates the C2, C4, and C6 positions for nucleophilic attack. stackexchange.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the 4-position of this compound. libretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org

The reactivity of the pyrimidine ring towards SNAr is enhanced by the presence of the two ring nitrogen atoms, which help to stabilize the negative charge of the Meisenheimer intermediate. stackexchange.com The reaction is highly regioselective, with nucleophilic attack favored at the C4 position due to the presence of the bromine leaving group.

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of derivatives:

Amines: Reaction with primary and secondary amines readily displaces the C4-bromide to form 4-amino-2-phenylpyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr formed. researchgate.net

Thiols: Thiolates are excellent nucleophiles and react efficiently with this compound to yield 4-(alkylthio)- or 4-(arylthio)-2-phenylpyrimidines. acsgcipr.orgchemrxiv.org The reactions are generally performed in the presence of a base to deprotonate the thiol. acsgcipr.org

Alkoxides and Phenoxides: Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the bromide to form the corresponding ethers. These reactions often require heating.

The following table provides examples of SNAr reactions on halo-pyrimidines.

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | 4-(Piperidin-1-yl)-2-phenylpyrimidine |

| Thiol | Ethanethiol | 4-(Ethylthio)-2-phenylpyrimidine |

| Alkoxide | Sodium methoxide | 4-Methoxy-2-phenylpyrimidine |

Introduction of Diverse Functional Groups via Chemo- and Regioselective Methods

Beyond SNAr, palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of functional groups at the C4 position of this compound with high chemo- and regioselectivity. researchgate.net These reactions significantly expand the synthetic utility of this scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com It is a highly versatile method for forming C-C bonds and introducing aryl, heteroaryl, or vinyl substituents at the C4 position. researchgate.netmdpi.com The reaction is generally tolerant of a wide range of functional groups on both coupling partners. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method is the most common way to introduce alkynyl moieties, providing access to a class of compounds with important applications in materials science and medicinal chemistry. researchgate.netwikipedia.org

The table below outlines key palladium-catalyzed cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Example |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (sp²-sp²) | 2,4-Diphenylpyrimidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (sp²-sp) | 4-(Phenylethynyl)-2-phenylpyrimidine |

The chemoselectivity of these cross-coupling reactions allows for the specific functionalization of the C-Br bond without affecting other potentially reactive sites in the molecule. This, combined with the predictable regioselectivity for the C4 position, makes these methods indispensable for the targeted synthesis of complex 2-phenylpyrimidine derivatives.

Medicinal Chemistry and Biological Activity of 4 Bromo 2 Phenylpyrimidine Analogues

Anticancer Research and Mechanisms

Inhibition of Kinase Enzymes (e.g., EGFR, VEGFR-2, FAK, MARK4, AURKB, JAK1/2, TBK1)

A primary mechanism of action for 4-bromo-2-phenylpyrimidine analogues is the inhibition of protein kinases, enzymes that are crucial for cellular signaling and are often dysregulated in cancer. The pyrimidine (B1678525) core serves as a versatile scaffold for designing inhibitors that can target a wide array of kinases involved in tumor progression.

The majority of pyrimidine-based kinase inhibitors, including analogues of this compound, function as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding and thereby blocking the phosphorylation of downstream targets. This is a common mechanism for inhibitors targeting kinases like VEGFR-2, Aurora B, and various tyrosine kinases. For instance, the fused nitrogen-containing pyrazolopyrimidine heterocycle is an isostere of the adenine (B156593) ring of ATP, which allows molecules with this scaffold to effectively mimic hinge region binding interactions within the kinase active sites.

While ATP-competitive inhibition is the most documented mechanism, the development of allosteric inhibitors, which bind to sites other than the ATP pocket to modulate kinase activity, is an ongoing area of research.

Analogues of this compound have been developed to target a range of specific kinases that play pivotal roles in cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, upon activation, triggers signaling pathways promoting cell growth and division. patsnap.com Mutations leading to EGFR upregulation or constitutive activation are common in several cancers, including non-small-cell lung cancer (NSCLC). patsnap.comresearchgate.net Pyrimidine derivatives are a major class of EGFR tyrosine kinase inhibitors (TKIs) that block its activity, thereby halting uncontrolled cell proliferation. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is the main mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize. nih.gov By inhibiting VEGFR-2, pyrimidine-based compounds can block the signaling cascade that leads to the proliferation and migration of endothelial cells, effectively cutting off the tumor's blood supply. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid cancers and plays a key role in cell adhesion, migration, and survival. nih.govmdpi.com Inhibition of FAK can suppress tumor cell invasion and metastasis and induce apoptosis. nih.gov The 2,4-diaminopyrimidine (B92962) and 2-aminopyrimidine (B69317) cores are effective backbones for developing FAK inhibitors. nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is a serine/threonine kinase involved in regulating the microtubule network, which is essential for cell division. nih.govnih.gov Elevated MARK4 activity is associated with cancer cell migration and tau pathology. nih.gov Inhibitors of MARK4 can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. wikipedia.orgnih.gov

Aurora B Kinase (AURKB): As a key component of the chromosomal passenger complex, Aurora B kinase is essential for correct chromosome segregation during mitosis. clevelandclinic.orgnih.gov Its overexpression is common in many cancers and is linked to a poor prognosis. clevelandclinic.orgnih.gov Pyrimidine-based inhibitors of Aurora B are being actively investigated as they can disrupt cell division, leading to cancer cell death. mdpi.com

Janus Kinases (JAK1/2): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which mediates immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers, particularly myeloproliferative neoplasms. Pyrimidine-based compounds have been successfully developed as potent and selective JAK1 inhibitors.

TANK-binding kinase 1 (TBK1): TBK1 is a serine/threonine kinase involved in innate immunity and oncogenic signaling. Enhanced TBK1 function is associated with certain autoimmune diseases and cancers. Developing potent and specific inhibitors of TBK1, such as those based on a 2-amino-4-phenyl-pyrimidine scaffold, is a therapeutic strategy for cancers with hyperactive TBK1 signaling.

Table 1: Examples of Kinase Inhibition by Pyrimidine Analogues To make the table interactive, you can sort the columns by clicking on the headers.

| Compound Class/Example | Target Kinase | Reported Activity (IC50) | Cell Line Example |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 | 21 nM | EAC solid tumor model |

| MARK4 inhibitor 1 | MARK4 | 1.54 µM | Cancerous cell lines |

| 2,4-disubstituted pyrimidine (12a) | Aurora B | 293 nM | HCT-116 |

| R507 (Clinical Candidate) | JAK1 | Potent, selective over JAK2 | Rat arthritis model |

| 2-amino-4-phenyl-pyrimidine scaffold | TBK1/IKKi | Potent dual inhibition | Breast, prostate cancer cells |

| Phosphamide-containing diphenylpyrimidine (2a) | FAK | 4.25 nM | PANC-1 |

Interference with Nucleic Acid Synthesis and Function (Antimetabolite Activity)

While kinase inhibition is a dominant mechanism for many advanced pyrimidine analogues, the fundamental pyrimidine structure is historically known for its role in antimetabolite chemotherapy. Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with the synthesis of nucleic acids (DNA and RNA).

Pyrimidine analogues can act as "decoys" that get incorporated into DNA or RNA, or they can inhibit the enzymes essential for the production of the nucleotide building blocks. This disruption of nucleic acid synthesis prevents cancer cells from replicating their genetic material, which is a prerequisite for cell division, ultimately leading to cell death. For instance, 5-halogenated pyrimidines were among the first such analogues developed. This mechanism involves tricking the cell into using the fraudulent pyrimidine instead of the correct molecules (like cytosine or uracil), thereby sabotaging the genetic code and halting replication.

Induction of Apoptosis and Modulation of Cell Cycle

A crucial outcome of the anticancer activity of this compound analogues is the induction of apoptosis, or programmed cell death. By inhibiting key survival kinases or disrupting essential cellular processes, these compounds can trigger the cell's intrinsic death pathways.

For example, studies have shown that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, including non-small cell lung cancer (A549) and breast cancer (MCF-7). This is often confirmed by assays that measure markers of apoptosis, such as the activation of caspases or the externalization of phosphatidylserine. One 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative was found to induce apoptosis while simultaneously blocking autophagy in A549 cells.

In addition to inducing apoptosis, these compounds frequently modulate the cell cycle. By inhibiting kinases like Aurora B or FAK, they can cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase, preventing them from completing mitosis and proliferating. nih.gov

Table 2: Apoptotic and Cell Cycle Effects of Pyrimidine Analogues To make the table interactive, you can sort the columns by clicking on the headers.

| Compound/Analogue Class | Effect | Cancer Cell Line |

|---|---|---|

| Chalcone derivative B-4 | Induction of apoptosis | A549 and MCF-7 |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine (3s) | Induction of apoptosis | A549 |

| Phenylpyrazolo[3,4-d]pyrimidine (5i) | Induction of apoptosis, cell cycle suppression | MCF-7 |

| 2,4-disubstituted pyrimidine (12a) | Induction of apoptosis | HCT-116 |

| 2,4-Diphenylpyrimidine derivatives | Induction of apoptosis, G2/M phase arrest | PANC-1 nih.gov |

Inhibition of Angiogenesis

The growth and spread of solid tumors are critically dependent on angiogenesis. mdpi.com The inhibition of this process is a key strategy in cancer therapy. Analogues of this compound contribute to anti-angiogenic effects primarily through the inhibition of pro-angiogenic kinases, most notably VEGFR-2. nih.gov

By blocking VEGFR-2 signaling, these compounds prevent the activation of endothelial cells, which form the lining of blood vessels. This inhibits their proliferation, migration, and tube formation, which are all essential steps in the formation of new vasculature. nih.gov Research on a carbothioamide derivative containing a bromo-indole moiety demonstrated significant dose-dependent inhibition of blood vessel growth in a rat aorta angiogenesis assay. mdpi.com This anti-angiogenic activity is often linked to the compound's anti-proliferative effect against endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govmdpi.com

Studies on Specific Cancer Cell Lines (e.g., MCF-7, A549, HepG2, Jurkat)

Derivatives of the 2-phenylpyrimidine (B3000279) scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are often evaluated using standard assays that measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

One study synthesized a series of novel pyrimidine-5-carbonitrile derivatives and tested their in vitro anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. Several compounds exhibited high activity, with compound 10b showing excellent potency against HepG2, A549, and MCF-7 cells with IC50 values of 3.56, 5.85, and 7.68 μM, respectively. mdpi.com

Another series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid was evaluated against four cancer cell lines: MCF-7, HeLa, HepG2, and A549. Among these, compound 7b displayed potent cytotoxic activity, particularly against MCF-7 cells, with an IC50 value of 0.48 ± 0.11 μM. nih.gov

Furthermore, research on quinazoline (B50416) derivatives, which share structural similarities with pyrimidines, has shown their antiproliferative effects. Certain quinazoline compounds bearing a sulfonamide moiety were tested against various solid tumor cell lines, including the Jurkat cell line, which is derived from a human T-cell leukemia. researchgate.net Compounds 4a and 4d were shown to affect the cell cycle progression of Jurkat cells. researchgate.net The Jurkat cell line is a widely used model for studying T-cell receptor signaling and activation. biocompare.com

The following table summarizes the cytotoxic activities of selected pyrimidine analogues against various cancer cell lines.

| Compound | Cell Line | Activity (IC50 in µM) |

| 10b | HepG2 | 3.56 |

| 10b | A549 | 5.85 |

| 10b | MCF-7 | 7.68 |

| 7b | MCF-7 | 0.48 |

Dual Topoisomerase-I/II Inhibition

DNA topoisomerases are essential enzymes that control the topological state of DNA and are critical for cell replication and proliferation. eurekaselect.com Consequently, they are prime targets for anticancer drugs. eurekaselect.comresearchgate.net Inhibitors of these enzymes can trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately triggering programmed cell death, or apoptosis. eurekaselect.comresearchgate.net While many drugs target either topoisomerase I (Topo I) or topoisomerase II (Topo II), compounds that can inhibit both enzymes simultaneously are of great interest. eurekaselect.com Dual inhibitors may offer improved efficacy and could potentially circumvent drug resistance mechanisms. eurekaselect.com

The pyrimidine scaffold is a key component in the development of such dual inhibitors. For instance, certain fused uracil (B121893) derivatives have demonstrated potent anti-proliferative activity through the catalytic inhibition of the Topoisomerase II enzyme. tandfonline.com Research has also focused on creating hybrid molecules that combine the pyrimidine core with other pharmacophores to achieve dual inhibitory action. For example, uracil/thiouracil-based quinoline (B57606) scaffolds have been designed and synthesized as inhibitors of both topoisomerases I & II. mdpi.com Similarly, novel series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids have been developed and evaluated for their potential as dual inhibitors of topo IIα and the epidermal growth factor receptor (EGFR). nih.gov These efforts highlight the versatility of the pyrimidine structure in designing multi-targeted anticancer agents. eurekaselect.com

Central Nervous System (CNS) Activity

Analogues of this compound have also been investigated for their potential to modulate various targets within the central nervous system, showing promise in the context of neurological and neurodegenerative disorders.

Modulation of Neurotransmitter Receptors (e.g., 5-HT, Adenosine (B11128), Cannabinoid, Nicotinic, Muscarinic)

Muscarinic Receptors: 6-phenylpyrimidin-4-one based compounds have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). These PAMs are being explored as potential treatments for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.

Adenosine Receptors: Pyrimidine derivatives have been explored for their interaction with adenosine receptors. For instance, 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives have been characterized as new, highly potent A2A adenosine receptor inverse agonists.

Cannabinoid Receptors: The pyrimidine scaffold is also present in compounds designed to target cannabinoid receptors. Heteroarylpyrimidine derivatives have been synthesized and shown to act as CB2 cannabinoid receptor partial agonists. mdpi.com Additionally, novel triazolopyrimidine derivatives have been identified as highly potent and selective CB2 receptor agonists, with potential applications in treating inflammatory conditions. biocompare.com

5-HT Receptors: Serotonin (5-hydroxytryptamine, 5-HT) receptors are crucial in regulating a wide array of physiological functions, and their dysregulation is implicated in numerous disorders. mdpi.com While direct studies on this compound are limited, the broader class of nitrogen-containing heterocyclic compounds is known to interact with 5-HT receptors. For example, buspirone, which contains a pyrimidine moiety, is a partial agonist at 5-HT1A receptors used in the treatment of anxiety. nih.gov

Nicotinic Receptors: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in diverse functions in the central and peripheral nervous systems. guidetopharmacology.org The development of allosteric modulators for these receptors is an active area of research. nih.govmdpi.comdntb.gov.ua While specific data on this compound analogues is scarce, the general principle of targeting nAChRs with small molecules suggests a potential avenue for future investigation of pyrimidine derivatives. nih.govmdpi.com

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant potential of pyrimidine derivatives. Research into quinazolin-4(3H)-one derivatives, which are structurally related to pyrimidines, has shown their efficacy in the pentylenetetrazole (PTZ)-induced seizures model, which is indicative of an influence on GABAergic transmission. clinicaltrials.gov Furthermore, studies on N-Mannich bases derived from pyrrolidine-2,5-dione have identified compounds with significant anticonvulsant activity in the maximal electroshock threshold (MEST) test and pilocarpine-induced seizure models in mice. mdpi.com The mechanism for some of these compounds is thought to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Neuroprotective Effects

Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal in many CNS disorders. mdpi.comnih.gov Pyrrolopyrimidine antioxidants have demonstrated neuroprotective capabilities. For example, the compound U-104067F , a pyrrolopyrimidine, was shown to prevent the loss of motor coordination and significantly attenuate the reduction in cerebellar cGMP and ATP in rats treated with the neurotoxin 3-acetylpyridine. nih.gov This compound also partially prevented the loss of neurons in the inferior olivary nucleus, indicating a direct protective effect on neuronal cells. nih.gov The antioxidant properties of such compounds are believed to contribute to their neuroprotective action.

Implication in Neurodegenerative Diseases (e.g., Alzheimer's, ALS, FTD)

The pyrimidine nucleus is a scaffold of significant interest in the search for treatments for neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov Alzheimer's is a progressive disorder for which current therapies are limited. mdpi.comnih.gov The multi-target-directed ligand (MTDL) approach is considered a promising strategy for AD, and pyrimidine-based compounds are being investigated for their ability to hit multiple pathological targets. nih.gov For instance, piperazinyl pyrimidines have been explored as γ-secretase modulators, which could potentially reduce the production of the amyloid-beta peptide central to AD pathology. nih.gov

Regarding Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), the therapeutic potential of pyrimidine analogues is an emerging area of investigation. nih.gov Some anticancer drugs, including the pyrimidine analogue 5-fluorouracil, are being explored for repurposing in neurodegenerative diseases like ALS due to potential shared pathological pathways between cancer and neurodegeneration. FTD is a heterogeneous disorder with genetic links to mutations in genes like GRN and C9orf72. nih.gov While direct therapeutic agents based on this compound for FTD have not been established, the focus on small molecules that can modulate pathways like lysosomal function and neuroinflammation opens avenues for the future development of pyrimidine-based therapies. nih.gov

Anxiolytic Properties of Halogenated Pyrimidines

While direct studies on the anxiolytic properties of this compound are not extensively documented in publicly available research, the broader class of halogenated pyrimidine derivatives has shown potential in the field of neuroscience. Halogen atoms, due to their electronic and steric properties, can significantly influence the pharmacological profile of a molecule, including its ability to interact with central nervous system targets. Research into various heterocyclic compounds containing a pyrimidine core has indicated that this scaffold can serve as a basis for the development of agents with anxiolytic-like effects. The introduction of a halogen, such as bromine, can modulate the lipophilicity and metabolic stability of these compounds, potentially enhancing their ability to cross the blood-brain barrier and interact with relevant receptors.

For instance, studies on pyrazolo[1,5-a]pyrimidines have revealed that halogenated derivatives possess anxiolytic properties. While structurally distinct from this compound, this highlights the potential of the halogenated pyrimidine motif in designing molecules with activity against anxiety disorders. The anxiolytic effects of such compounds are often investigated through preclinical models that assess anxiety-like behaviors in animals.

Furthermore, the pyrimidine nucleus is a constituent of various biologically active compounds, and its derivatives have been explored for a range of central nervous system activities. The development of pyrimidine-based diazepine (B8756704) derivatives has also been a subject of investigation for their anxiolytic and sedative-hypnotic activities. These findings suggest that the pyrimidine scaffold, when appropriately substituted with halogens and other functional groups, is a promising area for the discovery of novel anxiolytic agents. However, specific research focusing on this compound and its close analogues is required to definitively establish their anxiolytic potential.

Anti-Infective Applications

The pyrimidine scaffold is a cornerstone in the development of various anti-infective agents. The introduction of a phenyl group and a bromine atom at positions 2 and 4, respectively, on the pyrimidine ring can significantly influence the molecule's interaction with biological targets in pathogens.

Antiviral Activity (e.g., HIV)

Pyrimidine derivatives have been a significant focus in the search for novel antiviral agents, including those effective against Human Immunodeficiency Virus (HIV). gsconlinepress.comgsconlinepress.com These compounds can interfere with viral replication processes. While specific studies on the anti-HIV activity of this compound are limited, research on related pyrimidine analogues has been conducted. For example, a series of new pyrimidine analogues were synthesized and evaluated for their in vitro anti-HIV-1 and anti-HIV-2 activity, although these particular compounds did not exhibit significant inhibition. nih.gov The exploration of pyrimidine derivatives as HIV inhibitors often involves targeting viral enzymes crucial for replication, such as reverse transcriptase. The structural features of this compound, including the phenyl ring and the reactive bromo group, offer possibilities for chemical modifications to optimize antiviral activity.

Antibacterial Activity

Several studies have highlighted the potential of pyrimidine derivatives as antibacterial agents. A novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting a broad spectrum of activity against tested microbial strains. ijpcbs.com The presence of the bromo substituent on the pyrimidine ring is often associated with enhanced biological properties. In another study, a series of 2-phenyl-4,6-diarylpyrimidine derivatives were synthesized and showed good antimicrobial activities. researchgate.net Furthermore, the synthesis of novel amino-pyrimidine derivatives, including a meta-bromo substituted compound, demonstrated appreciable activity against E. coli. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of new antibacterial drugs.

Table 1: Antibacterial Activity of Selected Bromo-pyrimidine Analogues

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 5-bromo-pyrimidine derivatives | Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa | Broad spectrum activity | ijpcbs.com |

| m-Bromo substituted amino-pyrimidine | E. coli | Appreciable activity | nih.gov |

Antifungal Activity

The 2-phenylpyrimidine scaffold has been identified as a promising framework for the development of novel antifungal agents. In one study, a series of novel 2-phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov Several of these compounds exhibited good efficacy against a range of clinically relevant fungal strains, with some showing activity superior to the first-line drug fluconazole. nih.govnih.gov Another study reported the synthesis of 5-bromo-pyrimidine derivatives that were evaluated for their antifungal activity against various yeasts and molds, with some compounds showing promising results. ijpcbs.com Additionally, pyrimidine derivatives containing an amide moiety have been investigated, with some bromo-substituted compounds exhibiting significant antifungal activity against plant pathogenic fungi. frontiersin.org

Table 2: In Vitro Antifungal Activity of a 2-Phenylpyrimidine Derivative (Compound C6)

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Candida parapsilosis | 1 |

| Candida tropicalis | 0.25 |

| Candida glabrata | 2 |

| Candida krusei | 4 |

| Cryptococcus neoformans | 0.5 |

| Aspergillus fumigatus | 2 |

Data extracted from a study on novel 2-phenylpyrimidine CYP51 inhibitors. nih.gov

Antimalarial Activity

Pyrimidine derivatives are a well-established class of compounds with significant antimalarial activity. gsconlinepress.comgsconlinepress.com They often target crucial enzymes in the folate biosynthesis pathway of the Plasmodium parasite, such as dihydrofolate reductase. While specific research on this compound in the context of malaria is not widely available, the general class of 2-phenylpyrimidine and related triazolopyrimidine derivatives has been explored. For instance, a class of 2-(N-phenyl carboxamide) triazolopyrimidines was identified from a high-throughput screen and optimized for their activity against the asexual stages of P. falciparum. mmv.org Another study focused on 2,4-diamino-pyrimidine-based kinase inhibitors, identifying sub-micromolar inhibitors of P. falciparum. nih.gov These studies underscore the potential of the 2-phenylpyrimidine scaffold as a template for designing new antimalarial agents.

Anti-inflammatory and Immunological Applications

Pyrimidine derivatives have been investigated for their anti-inflammatory and immunological activities. The pyrimidine core is present in several clinically used anti-inflammatory drugs. These compounds can exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and various cytokines.

A study on 2-phenyl-4,6-diaryl substituted pyrimidine derivatives demonstrated that many of these synthesized compounds possess good anti-inflammatory activities. researchgate.net The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activities of crucial inflammatory mediators. While direct evidence for the anti-inflammatory properties of this compound is limited, the broader research on pyrimidine analogues suggests that this compound could serve as a scaffold for developing novel anti-inflammatory agents. Further investigation into its effects on inflammatory pathways and immune cell function is warranted to explore its therapeutic potential in this area.

Other Therapeutic Areas

Beyond their anti-inflammatory potential, analogues of this compound have shown promise in other therapeutic areas, including the management of hypertension and the mitigation of oxidative stress.

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Several pyrimidine derivatives have been investigated for their antihypertensive properties. researchgate.netnih.gov One series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which can be considered analogues of the broader pyrimidine class, demonstrated significant blood pressure-lowering effects in spontaneously hypertensive rats. nih.gov The mechanism of action for some of these compounds involves α-adrenoceptor blockade. nih.gov Another study on pyrimidine derivatives revealed their ability to act as calcium channel blockers, a well-established mechanism for antihypertensive drugs. researchgate.net Certain compounds in this study exhibited a relaxation effect on rabbit aortae that was superior to the known calcium channel blocker nifedipine. researchgate.net Furthermore, some pyrimidine derivatives have been shown to lower blood pressure through the activation of endothelial nitric oxide synthase (eNOS) expression. researchgate.net

Table 2: Antihypertensive Activity of Selected Pyrimidine Derivatives

| Compound | Mechanism of Action | Animal Model | Reference |

|---|---|---|---|

| 5a, 5b, 9b, 9c | Calcium Channel Blockade | Rabbit Aortae | researchgate.net |

| 5b | Activation of eNOS expression | Rat Aorta | researchgate.net |

Structure Activity Relationship Sar Studies and Computational Approaches

Impact of Bromine and Phenyl Substituents on Biological Activity

The biological activity of the 4-bromo-2-phenylpyrimidine scaffold is significantly influenced by the electronic and steric properties of the bromine atom at the C-4 position and the phenyl group at the C-2 position. The pyrimidine (B1678525) ring itself is an electron-rich aromatic heterocycle that can engage in various biological interactions. nih.gov Due to its structural diversity and synthetic accessibility, the pyrimidine skeleton can be readily modified at the 2, 4, 5, and 6 positions to modulate its biological effects. nih.gov

The presence of a halogen, such as bromine, at the C-4 position can enhance inhibitory potency and selectivity through interactions with hydrophobic pockets in target proteins. However, in some cases, halogen replacement can also lead to a slight decrease in inhibitor potency. The phenyl group at the C-2 position is a common feature in many biologically active pyrimidine derivatives and its substitution pattern can significantly impact activity. For instance, in a series of 2,4-disubstituted pyrimidines, a 3,5-dimethylaniline derivative at the C-4 position, coupled with a substituent at C-2, yielded a potent KDR kinase inhibitor. nih.gov

Systematic SAR Analysis of Pyrimidine Ring Modifications

Systematic modifications of the pyrimidine ring are a cornerstone of medicinal chemistry efforts to optimize lead compounds. The pyrimidine scaffold's versatility allows for a wide range of structural alterations to fine-tune its interaction with biological targets. nih.gov

The substitution pattern on the pyrimidine ring plays a pivotal role in determining the pharmacological properties of the resulting compounds. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Substituents at the C-2, C-4, and C-5 positions of the pyrimidine ring are critical for modulating biological activity. The C-2 and C-4 positions are particularly amenable to modification, and the nature of the substituents at these positions can drastically alter the compound's inhibitory profile. For example, in a series of 2,4-disubstituted pyrimidines, modifications at both the C-2 and C-4 positions were explored to develop potent inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Furthermore, modifications at the C-5 position of pyrimidine nucleosides, including halogenation, have been shown to confer anticancer and antiviral properties. researchgate.net

Structural modifications of the pyrimidine scaffold are a key strategy for enhancing the selectivity and potency of drug candidates. By strategically altering substituents, medicinal chemists can optimize the interactions between the compound and its biological target. For instance, in the development of KDR kinase inhibitors, the evaluation of the SAR of a 2,4-disubstituted pyrimidine lead compound led to the identification of a more potent derivative. nih.gov

| Compound ID | C-2 Substituent | C-4 Substituent | KDR IC50 (nM) | Cell IC50 (% inhibition at 500 nM) |

| 1 | Varied | Varied | 105 | 8 |

| 2d | Varied | 3,5-dimethylaniline | 6 | 19 nM (IC50) |

Molecular Docking and Dynamics Simulations

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of pyrimidine derivatives and guiding the design of more potent inhibitors.

Molecular docking studies have been employed to understand the binding interactions of various pyrimidine derivatives with their target proteins. These studies can reveal key hydrogen bonding patterns and hydrophobic interactions that contribute to the stability of the ligand-receptor complex. For example, docking studies of pyrimidine-sulfonamide derivatives against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6P) showed that all the compounds exhibited minimum binding energy, suggesting they could act as good inhibitors. biointerfaceresearch.com In another study, docking of 2,4-disubstituted pyrimidines into the active site of horse heart cytochrome c and the SARS-CoV-2 enzyme revealed significant binding affinities. nih.gov

MD simulations provide further insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding modes. Such computational analyses are crucial for understanding the three-dimensional nature of chemical structures and their role in ligand-receptor binding, which can aid in the optimization of new lead compounds. pharmacophorejournal.com

Prediction of Binding Affinity and Mechanism of Action

Computational approaches are pivotal in predicting how this compound and its derivatives interact with biological targets. These methods provide insights into the binding affinity and the molecular mechanism of action, guiding the synthesis of more potent and selective compounds.

Molecular docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a target protein. For instance, in studies of 2-phenylpyrimidine (B3000279) analogues as phosphodiesterase 4B (PDE4B) inhibitors, molecular docking simulations have been employed to elucidate the binding modes within the enzyme's active site nih.gov. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The success of molecular docking is highly dependent on the scoring function used to rank the different poses of the molecule within the binding pocket longdom.org.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex's stability and conformational changes over time. A 10-nanosecond MD simulation, for example, was used to confirm the stability of a 2-phenylpyrimidine derivative within the active site of the PDE4B enzyme, validating the docking results nih.gov.

The prediction of binding free energy is another critical aspect. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are used to estimate the binding affinity of newly designed inhibitors openrepository.com. These calculations provide a quantitative measure of the strength of the interaction between the compound and its target protein openrepository.com.

In a study of novel 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists, a compound featuring a 2-(4-bromophenyl) moiety, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, was identified as a potent agonist that improved glucose tolerance in mice nih.gov. While detailed computational binding predictions for this specific compound were not provided, the study underscores the importance of the substituted 2-phenylpyrimidine scaffold in achieving biological activity. Computational analysis of such derivatives would involve docking them into a homology model of the GPR119 receptor to predict binding interactions and affinity.

The predicted binding affinity of a series of thieno[2,3-d]pyrimidine derivatives against the epidermal growth factor receptor (EGFR) was evaluated using docking studies, with binding scores (free energies) ranging, for example, from -23.94 kcal/mol for a reference compound to different values for the synthesized molecules, indicating their potential binding efficiency nih.gov.

Table 1: Example Data from Computational Binding Affinity Studies of Pyrimidine Derivatives

| Compound Class | Target | Computational Method | Predicted Binding Score (kcal/mol) |

| Thieno[2,3-d]pyrimidine Derivatives | EGFRWT | Molecular Docking | -23.94 (reference) |

| Antiviral Compounds | SARS-CoV-2 RdRp | Molecular Docking | -20.37 |

Note: This table presents example data from studies on related pyrimidine derivatives to illustrate the application of these computational methods, as specific data for this compound was not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable for predicting the activity of novel compounds and for optimizing lead structures.

In the context of 2-phenylpyrimidine analogues, a five-point pharmacophore model was developed based on a dataset of 87 molecules with a wide range of inhibitory concentrations (pIC50 values from 8.52 to 5.07) against PDE4B nih.gov. This pharmacophore hypothesis led to a statistically significant 3D-QSAR model. The quality of a QSAR model is assessed by several statistical parameters. For this particular model, a high correlation coefficient (R²) of 0.918 was achieved, indicating a strong correlation between the predicted and experimental activities nih.gov.

The predictive power of the QSAR model was further validated by a cross-validation coefficient (Q²) of 0.852 and an F value of 175 nih.gov. External validation using a test set of compounds also demonstrated high predictive power, with an R² of 0.70 nih.gov. Such validated models can then be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.

Another study on pyrimidine derivatives as VEGFR-2 inhibitors employed both multiple linear regression (MLR) and artificial neural network (ANN) methods for QSAR analysis. The ANN model showed superior performance with an R² value of 0.998 compared to the MLR model's R² of 0.889, indicating that a non-linear model was more suitable for describing the structure-activity relationship in that series nih.gov. The robustness of QSAR models can be further assessed through techniques like Y-randomization.

A robust QSAR model was also developed for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors using multiple linear regression. This model was then refined using an artificial neural network to minimize prediction errors, achieving R² values of 0.89 and 0.95 for the MLR and ANN models, respectively openrepository.com.

Table 2: Statistical Parameters for QSAR Models of Pyrimidine Derivatives

| Compound Series | QSAR Method | R² | Q² | F value | External R² |

| 2-Phenylpyrimidine Analogues (PDE4B Inhibitors) | 3D-QSAR | 0.918 | 0.852 | 175 | 0.70 |

| Furopyrimidine & Thienopyrimidine Derivatives (VEGFR-2 Inhibitors) | MLR | 0.889 | - | - | - |

| Furopyrimidine & Thienopyrimidine Derivatives (VEGFR-2 Inhibitors) | ANN | 0.998 | > MLR | - | - |

| Pyrimidine-4,6-diamine Derivatives (JAK3 Inhibitors) | MLR | 0.89 | - | - | - |

| Pyrimidine-4,6-diamine Derivatives (JAK3 Inhibitors) | ANN | 0.95 | - | - | - |

These computational approaches, from predicting binding affinities and mechanisms to developing robust QSAR models, are essential for advancing the understanding of the structure-activity relationships of this compound and its derivatives, ultimately guiding the design of more effective therapeutic agents.

Applications in Materials Science

Organic Semiconductors and Light-Emitting Diodes (OLEDs)

The π-deficient character of the pyrimidine (B1678525) ring makes 4-Bromo-2-phenylpyrimidine and its derivatives effective electron acceptors, a crucial property for organic semiconductor applications. This inherent electronic nature is leveraged in the design of materials for Organic Light-Emitting Diodes (OLEDs), where such compounds can function as emitters, hosts, or electron-transporting materials.

Derivatives of 2-phenylpyrimidine (B3000279) are widely incorporated into organic electronic devices. nih.gov The C=N double bond within the pyrimidine structure contributes to its strong electron-accepting capability, which is a foundational property for its use in fluorescent and phosphorescent emitters, as well as bipolar host materials. nih.gov For instance, derivatives of 2-phenylpyrimidine containing triphenylamino or 4,4′-dimethoxy triphenylamino moieties have been synthesized and studied for their electroluminescent properties. These materials exhibit high thermal stability, with 5% weight loss temperatures recorded at 397 °C and 438 °C, respectively, a critical factor for device longevity. nih.gov OLEDs fabricated with these phenylpyrimidine derivatives have demonstrated high external quantum efficiencies, reaching up to 10.6%. nih.gov

The 2-phenylpyrimidine skeleton is a key structural motif in electron-transport materials designed for highly efficient green organic light-emitting devices. nih.gov By modifying the core structure, researchers can fine-tune the charge-transporting properties and energy levels to optimize device performance. The synthesis of these materials often involves multi-step reactions, such as the reaction of a phenyl amidine with a chalcone, followed by functionalization through reactions like the Buchwald–Hartwig amination to attach different functional groups. nih.gov

Table 1: Thermal and Morphological Properties of Synthesized 2-Phenylpyrimidine Derivatives for OLEDs

| Compound | Melting Temperature (°C) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) |

|---|---|---|---|

| PP1 (Triphenylamino derivative) | 249 | 106 | 397 |

| PP2 (Dimethoxytriphenylamino derivative) | 213 | 103 | 438 |

Data synthesized from research on phenyl pyrimidine derivatives as emitters for OLEDs. nih.gov

Luminescent and Photovoltaic Materials

The application of this compound extends to the broader categories of luminescent and photovoltaic materials, where its electronic properties are again central.

As luminescent materials, phenylpyrimidine derivatives are noted for their use in creating emitters for various colors, including blue, green, and red. nih.gov The strong electron-accepting nature of the pyrimidine core is fundamental to designing molecules with specific emission characteristics. nih.gov When combined with electron-donating groups through a π-conjugated linker, these structures can exhibit strong fluorescence.

In the realm of photovoltaics, particularly in dye-sensitized solar cells (DSSCs), the electron-deficient character of pyrimidine is advantageous. While direct application of this compound is not extensively documented, the pyrimidine moiety is a known component in sensitizer (B1316253) dyes. Theoretical studies on porphyrin sensitizers have shown that using an electron-deficient pyrimidyl bridge, instead of a phenyl bridge, can lead to higher light-harvesting efficiency and more effective charge separation. d-nb.info However, the introduction of too many pyrimidyl groups can sometimes lead to a decrease in the absorption intensity of the sensitizer. d-nb.info In a practical study, sensitizers featuring a bipyrimidine acceptor were synthesized and tested in DSSCs. d-nb.info Treatment of the dye-sensitized photoanodes with hydroiodic acid enhanced the electron-withdrawing ability of the acceptor, significantly improving the short-circuit current density and resulting in a power conversion efficiency of up to 7.12%. d-nb.info This highlights the potential of pyrimidine-based structures in the design of efficient solar cell components.

Chemosensors

The inherent electron-deficient nature of the pyrimidine ring in this compound makes it an excellent platform for the development of chemosensors. The nitrogen atoms in the pyrimidine ring possess electron lone pairs that can interact with external stimuli such as protons (acidity), metal cations, or other molecules through hydrogen bonding. nih.gov These interactions can modulate the electronic structure of the molecule, leading to observable changes in its photophysical properties, such as fluorescence.

When the pyrimidine core is incorporated into a "push-pull" structure—where it acts as the electron-withdrawing part (the pull) connected to an electron-donating group (the push) via a π-conjugated system—the resulting chromophore can be highly sensitive. External stimuli that alter the electron-withdrawing strength of the pyrimidine ring can cause significant shifts in the material's absorption or emission spectra, forming the basis of a sensory response. Pyrimidine-based fluorescent sensors have been successfully developed for detecting changes in acidity and polarity, as well as for identifying the presence of specific metal cations. nih.gov

Liquid Crystal Applications

The rigid, rod-like structure of the phenylpyrimidine core is well-suited for the design of liquid crystalline materials. The inclusion of this moiety into molecular architectures can influence the type and stability of the resulting mesophases. Research has shown that macrocyclic liquid crystals containing two 2-phenylpyrimidine or 5-phenylpyrimidine (B189523) units linked by flexible chains exhibit distinct liquid crystalline behaviors. rsc.org

Specifically, macrocycles built with 2-phenylpyrimidine units tend to form nematic phases, while those with 5-phenylpyrimidine exclusively show smectic A phases. rsc.org This demonstrates that the specific linkage points on the pyrimidine ring have a strong impact on the self-assembly and phase behavior of the final material. The mesophases in these macrocyclic structures are significantly stabilized compared to their conventional calamitic (rod-shaped) counterparts. rsc.org

Furthermore, phenylpyrimidine-based molecules have been designed to exhibit "de Vries-like" properties, which are characterized by a minimal change in the smectic layer spacing at the transition from the smectic A (SmA) to the smectic C (SmC) phase. acs.orgresearchgate.net One such material, an organosiloxane mesogen with a 5-phenylpyrimidine core, showed a maximum layer contraction of only 1.2% during this phase transition, which is comparable to the best-performing de Vries-like materials. acs.org In other designs, polar, rod-shaped molecules based on a phenylpyrimidine moiety have been shown to exhibit colossal dielectric permittivity, making them potential candidates for applications in supercapacitors. rsc.org

Future Research Directions and Therapeutic Potential

Optimization of Synthetic Approaches for Enhanced Efficiency and Sustainability

The advancement of therapeutic agents based on the 4-bromo-2-phenylpyrimidine scaffold is intrinsically linked to the efficiency and sustainability of its synthesis and derivatization. Future research will prioritize the development of green chemistry approaches to minimize environmental impact and improve cost-effectiveness.

Key areas of focus include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and increase yields in the synthesis of related heterocyclic compounds. researchgate.net Applying microwave irradiation to key synthetic steps, such as the Suzuki coupling reactions often used to modify the 4-bromo position, can lead to more efficient processes. researchgate.net

Solvent-Free Reactions: The use of ball milling and other mechanochemical methods is emerging as a promising alternative to traditional solvent-based synthesis. nbinno.com These solvent-less strategies reduce waste and can lead to unique reaction pathways that are not achievable in solution. nbinno.com

Catalyst Innovation: Research into more efficient and recyclable catalysts, such as palladium on carbon (Pd/C), for cross-coupling reactions will be crucial. mdpi.com Developing catalytic systems that can operate in greener solvents like water or polyethylene (B3416737) glycol (PEG) will further enhance the sustainability of synthetic routes. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to assemble complex pyrimidine (B1678525) derivatives from simple precursors can dramatically improve synthetic efficiency. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a novel, regioselective approach that generates water and hydrogen as the only byproducts.

By focusing on these sustainable methodologies, the production of this compound derivatives can become more economically viable and environmentally friendly, facilitating broader research and development.

Improving Drug Selectivity and Bioavailability for Clinical Efficacy

For derivatives of this compound to translate into clinically effective drugs, optimizing their selectivity and bioavailability is paramount. Future research will employ rational drug design strategies to fine-tune these critical pharmacokinetic and pharmacodynamic properties.

Selectivity Enhancement: Achieving high selectivity for a specific biological target while avoiding off-target effects is a primary goal in drug design. For kinase inhibitors, a common application for pyrimidine derivatives, selectivity is crucial to minimize toxicity. Future strategies include:

Structure-Based Design: Utilizing detailed structural information of target proteins to design inhibitors that exploit unique features of the active site. nih.gov